

Application Note: Quantification of 6-Methoxyflavonol using a Validated HPLC-MS/MS Method

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Compound of Interest

Compound Name: *6-Methoxyflavonol*

Cat. No.: *B190358*

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Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of **6-Methoxyflavonol** in various matrices. The described protocol provides a reliable and reproducible workflow for the accurate determination of this compound, which is of significant interest in pharmaceutical and nutraceutical research. The method has been validated for linearity, precision, accuracy, and sensitivity.

Introduction

6-Methoxyflavonol is a naturally occurring flavonoid derivative that has garnered attention for its potential pharmacological activities. Accurate quantification of this compound in complex matrices such as plant extracts, biological fluids, and pharmaceutical formulations is crucial for research and development. HPLC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This document provides a comprehensive protocol for the quantification of **6-Methoxyflavonol**, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Materials and Reagents

- **6-Methoxyflavonol** analytical standard ($\geq 98\%$ purity)
- Internal Standard (IS), e.g., a structurally similar flavonoid not present in the sample
- HPLC-grade acetonitrile, methanol, and water
- Formic acid (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup

Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of **6-Methoxyflavonol** standard and dissolve it in 1.0 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
- Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a constant concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation

The following is a general protocol for the extraction of **6-Methoxyflavonol** from a solid matrix (e.g., plant material). This may need to be adapted based on the specific sample matrix.

- Homogenization: Homogenize 1.0 g of the powdered sample material.
- Extraction: Add 10 mL of 80% methanol to the homogenized sample. The sample should be vortexed for 1 minute and then sonicated for 30 minutes in an ultrasonic bath.^[1]
- Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
- Supernatant Collection: Carefully collect the supernatant.
- Internal Standard Spiking: Spike the collected supernatant with the IS working solution.

- Solid Phase Extraction (SPE) for Cleanup:
 - Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
 - Load the spiked supernatant onto the cartridge.
 - Wash the cartridge with 5 mL of water to remove polar impurities.
 - Elute the analyte and IS with 5 mL of methanol.
- Final Sample Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 μ L of the initial mobile phase.[\[2\]](#) The sample is now ready for HPLC-MS/MS analysis.

HPLC-MS/MS Instrumentation and Conditions

HPLC System:

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m).
- Mobile Phase A: 0.1% formic acid in water.[\[2\]](#)
- Mobile Phase B: 0.1% formic acid in acetonitrile.[\[2\]](#)
- Flow Rate: 0.3 mL/min.[\[2\]](#)
- Injection Volume: 5 μ L.[\[2\]](#)
- Column Temperature: 40 °C.[\[2\]](#)
- Gradient Elution:

Time (min)	% B
0.0	10
1.0	10
8.0	95
10.0	95
10.1	10

| 12.0 | 10 |

Mass Spectrometer:

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Type: Multiple Reaction Monitoring (MRM).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 350 °C.
- MRM Transitions (Hypothetical):

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
6-Methoxyflavonol	269.08	152.05	25
6-Methoxyflavonol	269.08	121.03	35

| Internal Standard | To be determined | To be determined | To be determined |

Data Presentation

The performance of the method was validated, and the results are summarized in the tables below.

Table 1: Calibration Curve and Sensitivity

Analyte	Linear Range (ng/mL)	Regression Equation	Correlation Coefficient (r ²)	LOD (ng/mL)	LOQ (ng/mL)
6-Methoxyflavonol	1 - 1000	y = 0.025x + 0.005	>0.995	0.3	1.0

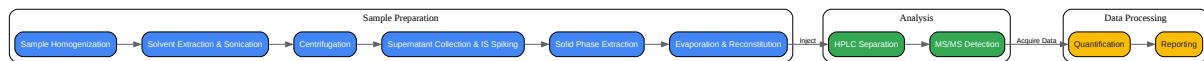
Table 2: Precision and Accuracy

QC Concentration (ng/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=18)	Accuracy (%)
5	4.8	6.2	98.5
50	3.5	4.1	101.2
500	2.1	3.3	99.8

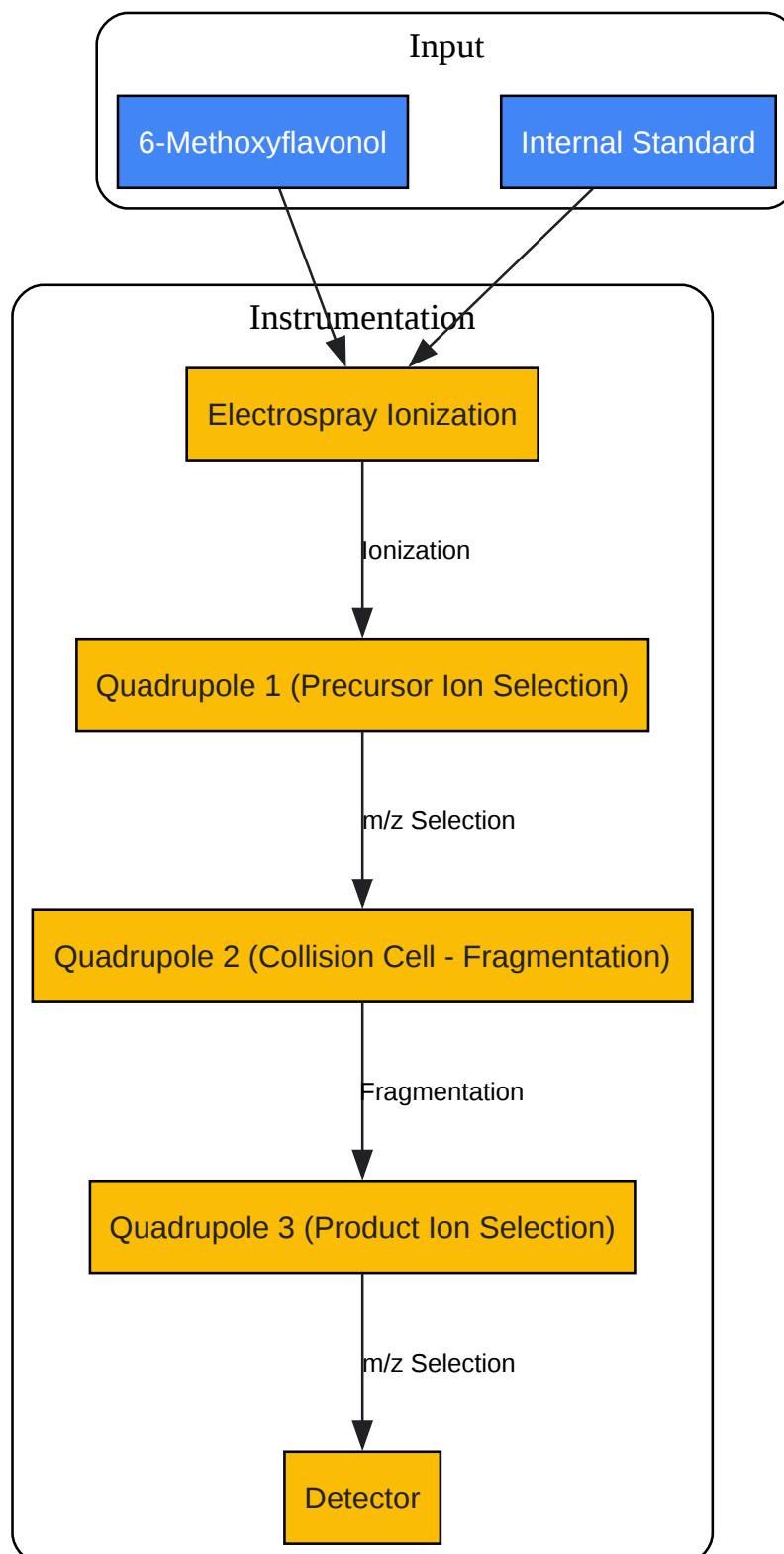
Table 3: Recovery

Concentration Spiked (ng/mL)	Mean Recovery (%)	%RSD (n=6)
5	92.5	5.1
50	95.1	3.8
500	96.3	2.5

Visualizations

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Caption: Experimental workflow for the quantification of **6-Methoxyflavonol**.

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Caption: Logical relationship of the tandem mass spectrometry process.

Conclusion

The HPLC-MS/MS method described in this application note is a highly selective, sensitive, and reliable technique for the quantification of **6-Methoxyflavonol**. The detailed protocol for sample preparation and instrumental analysis, along with the method validation data, demonstrates its suitability for a wide range of applications in pharmaceutical and scientific research. This method can be readily implemented in laboratories equipped with standard HPLC-MS/MS instrumentation.

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References

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- 2. [benchchem.com](https://www.benchchem.com) [benchchem.com]
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